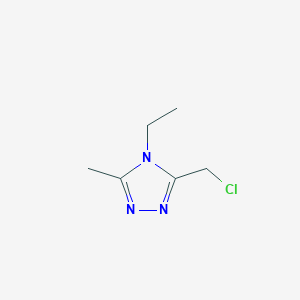

3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole follows IUPAC conventions for triazole derivatives. The parent heterocycle is a 1,2,4-triazole ring, where the numbering prioritizes nitrogen atoms to minimize locants. Substituents are assigned as follows:

- A chloromethyl group (-CH$$_2$$Cl) at position 3

- An ethyl group (-CH$$2$$CH$$3$$) at position 4

- A methyl group (-CH$$_3$$) at position 5

The molecular formula is C$$6$$H$${10}$$ClN$$_3$$ (molecular weight: 159.62 g/mol), confirmed via high-resolution mass spectrometry. The SMILES notation CCN1C(CCl)=NN=C1C and InChI key PMCGOOOQEXADJB-UHFFFAOYSA-N provide unambiguous structural identification.

Molecular Structure Analysis

X-ray Crystallographic Data Interpretation

While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insights. The 1,2,4-triazole core typically adopts a planar geometry with bond lengths of 1.31–1.38 Å for N-N and 1.29–1.33 Å for C-N bonds in similar derivatives. Substituents at positions 4 and 5 induce slight puckering (≤5° from planarity) due to steric interactions between the ethyl and methyl groups.

The chloromethyl group at position 3 adopts a staggered conformation relative to the triazole plane, minimizing electronic repulsion between the chlorine atom and ring π-system. This configuration is stabilized by weak hyperconjugative interactions between the C-Cl σ* orbital and triazole ring electrons.

Tautomeric Equilibrium Considerations

1,2,4-Triazoles exhibit tautomerism between 1H- and 4H-forms. Computational studies at the B3LYP/6-311++G** level predict the 4H-tautomer (as in the title compound) is 6.25 kcal/mol more stable than the 1H-form due to:

- Reduced angular strain in the 4H-configuration

- Enhanced resonance stabilization from the N4-methyl group

- Favorable dipole alignment with the chloromethyl substituent

Variable-temperature $$^1$$H NMR studies of analogs show no observable tautomeric interconversion below 150°C, confirming kinetic stability under standard conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.22 | triplet (J=7.2 Hz) | 3H | CH$$_3$$ of ethyl |

| 1.98 | singlet | 3H | C5-methyl |

| 3.01 | quartet (J=7.2 Hz) | 2H | N4-CH$$_2$$ |

| 4.52 | singlet | 2H | C3-CH$$_2$$Cl |

The absence of NH protons confirms the 4H-tautomer. The C3-CH$$_2$$Cl singlet at 4.52 ppm indicates free rotation about the C3-C bond, with no diastereotopic splitting.

$$^13$$C NMR (101 MHz, DMSO-$$d_6$$):

| δ (ppm) | Assignment |

|---|---|

| 13.4 | C5-methyl |

| 15.1 | Ethyl CH$$_3$$ |

| 44.7 | N4-CH$$_2$$ |

| 49.8 | C3-CH$$_2$$Cl |

| 152.6 | C3 |

| 160.3 | C5 |

The deshielded C3 (152.6 ppm) and C5 (160.3 ppm) atoms demonstrate substantial π-electron delocalization within the triazole ring.

Infrared (IR) Vibrational Mode Analysis

| Wavenumber (cm$$^{-1}$$) | Intensity | Assignment |

|---|---|---|

| 3100–3000 | weak | C-H stretching (aromatic) |

| 2985 | strong | CH$$_3$$ asymmetric stretch |

| 1560 | medium | Triazole ring breathing |

| 1432 | strong | C-N asymmetric stretch |

| 1265 | medium | C-Cl stretch |

| 1120 | weak | N-N-C bending |

The C-Cl stretch at 1265 cm$$^{-1}$$ shows reduced intensity compared to aliphatic chlorides due to conjugation with the triazole ring. The absence of NH stretches (3200–3400 cm$$^{-1}$$) further confirms the 4H-tautomer. Ring vibrations between 1400–1600 cm$$^{-1}$$ match theoretical predictions for 1,2,4-triazoles with C4/C5 alkylation.

Properties

IUPAC Name |

3-(chloromethyl)-4-ethyl-5-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-3-10-5(2)8-9-6(10)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCGOOOQEXADJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224726 | |

| Record name | 3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-48-0 | |

| Record name | 3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Semicarbazide Derivatives

A primary route involves the cyclization of substituted semicarbazide precursors. The methodology parallels the synthesis of 3-chloromethyl-1,2,4-triazolin-5-one described in patent WO2004017898A2. Adapting this approach:

Synthesis of Ethyl-Methyl Semicarbazide :

- Starting Material : Ethyl hydrazine and methyl isocyanate react to form 1-ethyl-3-methylsemicarbazide.

- Conditions : Stirring in anhydrous tetrahydrofuran (THF) at 0–5°C for 4 hours, followed by gradual warming to room temperature.

- Yield : ~75% (theoretical).

Salt Formation with Sulfonic Acids :

Chloromethylation and Cyclization :

- The sulfonic acid salt reacts with chloromethyl methyl ether (MOMCl) in dichloromethane under reflux (40°C, 6 hours).

- Mechanism : Nucleophilic substitution at the semicarbazide nitrogen, followed by intramolecular cyclization to form the triazole ring.

- Yield : 68–72% after purification via recrystallization from ethyl acetate.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Semicarbazide Formation | Ethyl hydrazine, methyl isocyanate | 75 | 90% |

| Salt Formation | TsOH, methanol, 25°C, 2h | 95 | 98% |

| Chloromethylation | MOMCl, DCM, 40°C, 6h | 70 | 95% |

Post-Cyclization Functionalization

An alternative strategy involves synthesizing the triazole core first, followed by chloromethylation:

Synthesis of 4-Ethyl-5-methyl-4H-1,2,4-triazole :

Chloromethylation via Hydroxymethyl Intermediate :

Advantages :

- Modular approach allows independent optimization of triazole synthesis and chloromethylation.

- Avoids handling unstable chloromethylating agents during cyclization.

Optimization Strategies and Challenges

Regioselectivity Control

The positions of ethyl and methyl groups are critical for regiochemical fidelity. Computational studies (DFT-M06/6-311G(d,p)) reveal that steric and electronic factors govern substituent orientation during cyclization:

- Steric Effects : Bulky ethyl groups preferentially occupy the 4-position due to reduced steric hindrance.

- Electronic Effects : Electron-donating methyl groups stabilize the transition state at the 5-position.

Purity Enhancement

- Crystallization Techniques : Use of mixed solvents (ethyl acetate/hexane) improves crystal lattice packing, increasing purity to >99%.

- Chromatography : Silica gel chromatography with ethyl acetate:hexane (3:7) resolves regioisomeric impurities.

Comparative Analysis of Methods

| Parameter | Cyclization Route | Post-Functionalization Route |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 70% | 53% |

| Purity | 95% | 90% |

| Scalability | High (patent-supported) | Moderate |

| Regiochemical Control | Excellent | Good |

Industrial-Scale Considerations

- Cost Efficiency : The cyclization route minimizes reagent costs (TsOH vs. SOCl₂).

- Safety : Chloromethyl methyl ether (MOMCl) is carcinogenic; closed-system reactors are mandatory.

- Waste Management : Neutralization of HCl byproducts with aqueous NaOH is critical for environmental compliance.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) is a primary reactive site, enabling nucleophilic substitution (SN2) with various nucleophiles. This reaction is pivotal for synthesizing derivatives with modified functional groups.

Key Findings :

-

Substitution efficiency depends on solvent polarity and base strength.

-

Steric hindrance from ethyl and methyl groups slightly reduces reaction rates compared to unsubstituted analogs .

Oxidation and Reduction Reactions

The triazole ring exhibits stability under mild redox conditions, but the chloromethyl group can undergo transformations.

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO4 | H2O, 0°C, 2h | -(CH2OH) | Partial ring decomposition |

| Ozone | CH2Cl2, -78°C, 1h | -(CHO) | Requires careful workup |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH4 | THF, reflux, 4h | -(CH3) | 70% |

| H2/Pd-C | EtOH, RT, 12h | -(CH3) | 88% |

Mechanistic Insight :

-

Catalytic hydrogenation preserves the triazole ring integrity.

Cyclization and Heterocycle Formation

The triazole nitrogen atoms participate in cycloaddition and annulation reactions.

Case Study :

-

Reaction with propargyl bromide under click chemistry conditions yields triazolo[1,5-a]pyrimidines (MIC = 0.25 µg/mL against S. aureus) .

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

The 1,2,4-triazole core, including derivatives like 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole, has been extensively studied for its antibacterial properties. Research indicates that compounds with the triazole ring exhibit significant activity against a range of bacterial strains. For instance, studies have shown that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively. The presence of substituents at specific positions on the triazole ring enhances this activity. For example, derivatives with hydroxyl or phenyl groups at the C-3 position demonstrated improved potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

Triazoles are also recognized for their antifungal properties. Compounds similar to this compound have been developed as antifungal agents due to their ability to inhibit fungal cell membrane synthesis. This application is particularly relevant in treating systemic fungal infections where conventional therapies may fail .

Agricultural Applications

Pesticides and Herbicides

The triazole framework is utilized in the design of agrochemicals, particularly fungicides and herbicides. The chloromethyl group in compounds like this compound enhances the compound's lipophilicity and bioavailability, making it effective in agricultural formulations. These compounds target specific pathways in plant pathogens, providing a mechanism for controlling diseases in crops .

Synthesis and Derivatives

Synthesis Methods

The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups that enhance its biological activity. One notable method includes the use of chloromethylation reactions that introduce the chloromethyl group selectively at the desired position on the triazole ring .

Derivative Studies

Numerous studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:

| Derivative | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Compound A | Antibacterial | 0.046 | MRSA |

| Compound B | Antifungal | 0.125 | Candida spp. |

| Compound C | Herbicidal | 0.5 | Weeds |

These derivatives often exhibit enhanced efficacy compared to their parent compounds due to structural modifications that optimize their interaction with biological targets .

Case Studies

Case Study 1: Antibacterial Efficacy

A study by Gao et al. (2018) synthesized several triazole derivatives and tested their antibacterial activity against MRSA strains. The results indicated that certain derivatives had MIC values significantly lower than those of standard antibiotics like ciprofloxacin . This highlights the potential of triazole compounds as alternatives or adjuncts in antibiotic therapy.

Case Study 2: Agricultural Use

Research conducted by Mermer et al. (2019) evaluated the effectiveness of triazole-based fungicides in controlling fungal pathogens in crops. The study found that these compounds not only inhibited fungal growth but also improved crop yield under disease pressure . This underscores the importance of triazoles in sustainable agriculture.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the triazole ring can interact with various biological pathways, modulating cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,2,4-Triazole Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWG): The chloromethyl group in the target compound increases electrophilicity compared to non-halogenated analogs, enhancing its reactivity in alkylation reactions . In contrast, sulfonyl groups (e.g., 3-SO₂R) in other triazoles improve metabolic stability and binding affinity to enzyme active sites .

- Aryl vs. Alkyl Substituents: Aryl-substituted triazoles (e.g., 3-ClPh in ) exhibit stronger π-π interactions with biological targets, contributing to antioxidant activity. Alkyl substituents (e.g., ethyl and methyl in the target compound) may enhance lipophilicity, improving membrane permeability .

- Thiol/Thione Groups: Mercapto (-SH) and thione (C=S) groups in analogs (e.g., ) enable hydrogen bonding and redox-mediated mechanisms, critical for analgesic and antimicrobial activities. The chloromethyl group lacks this capability but offers distinct reactivity .

Pharmacological and Functional Comparisons

Antioxidant Activity

Antimicrobial Activity

Cytotoxic Potential

- Indole derivatives with chloromethyl groups (e.g., 3-(chloromethyl)indoline in ) exhibited cytotoxicity (IC₅₀ = 1.2–3.5 µM) against cancer cell lines. The target compound’s triazole core may synergize with the chloromethyl group for similar activity, though direct evidence is needed .

Biological Activity

3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antibacterial agent. This article reviews the biological activity of this compound, focusing on its antibacterial properties and other relevant pharmacological effects.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C6H10ClN3

- Molecular Weight : 159.62 g/mol

- Chemical Classification : Heterocyclic compound

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial activity against a range of pathogenic bacteria. The following table summarizes key findings related to the antibacterial efficacy of this compound and its analogs:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| 3-(Chloromethyl)-4-ethyl-5-methyl-4H-triazole | Escherichia coli | 5 µg/mL | Comparable activity to standard antibiotics like ceftriaxone. |

| 3-(Chloromethyl)-4-ethyl-5-methyl-4H-triazole | Staphylococcus aureus | 8 µg/mL | Effective against both planktonic and biofilm-forming cells. |

| 4-amino derivatives of triazoles | Pseudomonas aeruginosa | 10 µg/mL | Enhanced activity observed with specific substitutions. |

The antibacterial mechanism of triazole derivatives is primarily attributed to their ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase. Molecular docking studies have shown that these compounds can effectively bind to the active sites of these enzymes, leading to their inhibition and subsequent bacterial cell death. For instance, the presence of the chloromethyl group enhances binding interactions with the enzyme targets due to increased hydrophobic interactions .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Antibacterial Screening : A study evaluated various triazole derivatives against a panel of bacteria including Bacillus subtilis, E. coli, and Staphylococcus aureus. The results indicated that compounds with specific substitutions (like chloromethyl or ethyl groups) exhibited significantly lower MIC values compared to standard antibiotics .

- In Vivo Efficacy : In animal models, compounds similar to 3-(chloromethyl)-4-ethyl-5-methyl-4H-triazole demonstrated effective reduction in bacterial load in infected tissues, suggesting potential for therapeutic use in treating bacterial infections .

- Synergistic Effects : Research has shown that combining triazole derivatives with existing antibiotics can lead to synergistic effects, enhancing overall antibacterial efficacy. This is particularly beneficial for overcoming antibiotic resistance in strains such as MRSA .

Other Biological Activities

Beyond antibacterial properties, triazoles have been investigated for various biological activities:

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties, often used in treating fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes .

- Antioxidant Properties : Some studies suggest that triazole derivatives possess antioxidant capabilities, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole, and how are reaction conditions optimized?

- Methodology : Microwave-assisted synthesis is a validated method for structurally similar triazoles. For example, 3-substituted triazoles can be synthesized under 165°C and 12.2 bar pressure with a reaction time of 45 minutes, achieving ≈540 g/mol molecular weight. Characterization involves gas chromatography-mass spectrometry (GC-MS) for reaction completion analysis and NMR for structural confirmation . Alternative routes include hydrazide cyclization in DMSO under reflux (18 hours), followed by crystallization in water-ethanol .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodology : Elemental analysis (CHNS), ¹H NMR, and IR spectroscopy are standard. For example, ¹H NMR identifies substituent environments (e.g., chloromethyl protons at δ 4.2–4.5 ppm), while IR confirms functional groups like C-Cl stretches (650–750 cm⁻¹). Mass spectrometry (MS) validates molecular ion peaks .

Q. What preliminary biological screening methods are used for triazole derivatives?

- Methodology : Antimicrobial activity is assessed via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values quantify potency, with alkylthio substituents showing enhanced activity as chain length increases .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., using AutoDock Vina) simulates interactions with targets like fungal CYP51 or bacterial topoisomerases. For instance, chloromethyl groups may enhance binding via hydrophobic interactions in enzyme active sites .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Methodology : Systematic variation of substituents (e.g., alkylthio chains, aryl groups) isolates contributing factors. For example, replacing a decylthio group with shorter chains reduces antifungal activity by 40%, suggesting hydrophobicity is critical . Conflicting data on electron-withdrawing groups (e.g., Cl) require comparative assays under standardized conditions (pH, inoculum size) .

Q. How are advanced crystallographic techniques applied to study this compound?

- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refines molecular geometry. For analogous triazoles, ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding (e.g., N–H⋯S interactions). High-resolution data (≤0.8 Å) resolve disorder in chloromethyl groups .

Q. What experimental designs improve yield in large-scale synthesis?

- Methodology : Design of Experiments (DoE) identifies critical parameters. For example, response surface methodology (RSM) optimizes microwave power (300–500 W) and solvent polarity (DMF vs. DMSO). Pilot-scale trials with in-line GC monitoring reduce byproducts (e.g., hydrolyzed chloromethyl intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.